GN6958

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

GN6958 is a non-peptidic selective inhibitor of SUMO-sentrin specific protease 1 (SENP1) . SENP1 is a major deSUMOylase enzyme that efficiently removes small ubiquitin-related modifier (SUMO) proteins from their target substrates . This enzyme plays a crucial role in various biological pathways such as cancer, cell growth and differentiation, ribosome biogenesis, and transcriptional regulation .

Mode of Action

This compound inhibits the protease activity of SENP1 in a concentration-dependent manner . The direct interaction of this compound with SENP1 protein in cells has been observed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is SUMOylation, a post-translational modification process that involves the attachment of SUMO proteins to target proteins . This process regulates protein-protein interactions, subcellular localization, and transcriptional activity of target proteins . By inhibiting SENP1, this compound disrupts the dynamic balance of SUMOylation and deSUMOylation, thereby affecting the functions of proteins involved in tumorigenesis and other biological processes .

Pharmacokinetics

Its selective inhibition against senp1 protease activity suggests that it may have favorable bioavailability .

Result of Action

The molecular effect of this compound involves the suppression of SENP1 activity, leading to an increase in SUMOylated proteins . On a cellular level, this results in the suppression of HIF-1α accumulation, which can influence various cellular processes, including cell survival, angiogenesis, and energy metabolism .

Biochemical Analysis

Biochemical Properties

GN6958 plays a significant role in biochemical reactions, particularly in the process of deSUMOylation . It interacts with enzymes such as SENP1, a SUMO-specific protease, and inhibits its activity . This interaction alters the balance of SUMOylation and deSUMOylation, impacting the function of various proteins and biomolecules within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. By inhibiting SENP1, this compound influences cell function by altering the SUMOylation status of various proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to SENP1 and inhibiting its activity . This prevents SENP1 from removing SUMO from target proteins, thereby altering their function . The changes in protein function can lead to alterations in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound is stable and does not degrade rapidly

Dosage Effects in Animal Models

Early studies suggest that this compound may have a threshold effect, with increased efficacy at higher doses . The potential for toxic or adverse effects at high doses is still being explored .

Metabolic Pathways

This compound is involved in the SUMOylation-deSUMOylation pathway . It interacts with the enzyme SENP1 and inhibits its activity, thereby altering the balance of SUMOylation and deSUMOylation within the cell . This can impact metabolic flux and the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. Preliminary studies suggest that this compound may interact with various transporters or binding proteins, which could influence its localization or accumulation within the cell .

Subcellular Localization

Early studies suggest that this compound may be directed to specific compartments or organelles within the cell, potentially through targeting signals or post-translational modifications .

Preparation Methods

The synthesis of GN6958 involves the derivatization of 1-[4-(N-benzylamino)phenyl]-3-phenylurea. The synthetic route typically includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and benzylamine.

Reaction Conditions: The nitro group of 4-nitroaniline is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Coupling Reaction: The resulting amine is then coupled with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the urea derivative.

Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

GN6958 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: this compound can undergo substitution reactions where functional groups on the phenyl rings are replaced with other substituents.

Common Reagents and Conditions: Reagents such as hydrogen gas, palladium on carbon, and N,N’-dicyclohexylcarbodiimide are commonly used in these reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include various substituted urea derivatives and amine derivatives

Scientific Research Applications

GN6958 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of SUMO-sentrin specific protease 1 (SENP1) and its effects on protein SUMOylation.

Biology: this compound is employed in biological studies to investigate the role of SENP1 in cellular processes such as cell growth, differentiation, and apoptosis.

Medicine: The compound shows potential as a targeted therapeutic agent for hepatocellular carcinoma due to its dual inhibitory effects on SENP1 and HIF-1α.

Industry: This compound is used in the development of new cancer therapies and as a reference compound in drug discovery and development

Comparison with Similar Compounds

GN6958 is unique due to its dual inhibitory effects on SENP1 and HIF-1α. Similar compounds include:

VEA-499: An effective inhibitor for SENP1 and SENP2.

Ebselen: A selective inhibitor of SENP2.

Triptolide: Inhibits SENP1 and disrupts SENP1-SUMO1 interaction.

Momordin Ic: Another inhibitor of SENP1. These compounds share similar inhibitory effects on SUMO-sentrin specific proteases but differ in their selectivity and additional targets

Biological Activity

GN6958 is a compound that has garnered attention for its significant biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its mechanisms, effects on various cancer types, and relevant case studies.

This compound primarily functions as an inhibitor of SENP1 (Sentrin-specific protease 1), a key enzyme in the SUMOylation pathway. By inhibiting SENP1, this compound affects the deSUMOylation process, which is crucial for regulating various cellular functions including proliferation, apoptosis, and tumor progression.

- Inhibition Efficiency : this compound exhibits a remarkable inhibition rate of 97% on SENP1 endopeptidase activity at a concentration of 50 μM , significantly outperforming other compounds in this category .

Biological Implications

The inhibition of SENP1 by this compound has several downstream effects that contribute to its potential as an anti-cancer agent:

- Tumor Metastasis : In triple-negative breast cancer (TNBC), SENP1 promotes epithelial-mesenchymal transition (EMT) by stabilizing ZEB1 through deSUMOylation processes. By inhibiting SENP1, this compound may reduce EMT and metastasis .

- Angiogenesis : SENP1 deletion has been linked to reduced angiogenesis via the NOTCH signaling pathway. This compound's role in inhibiting SENP1 could similarly attenuate angiogenesis in tumors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound within various cancer contexts:

Table 1: Summary of Case Studies Involving this compound

Detailed Research Findings

Research indicates that the SUMO pathway plays a pivotal role in tumor biology. The following points summarize critical findings related to this compound:

- Cell Proliferation : In glioblastoma models, SUMOylation facilitated by UBC9 was found to promote cell proliferation; this compound's inhibition of SENP1 disrupted this process, leading to reduced tumor growth .

- Tumor Microenvironment : In various tumors, including lung and breast cancers, the SUMO pathway influences not only tumor cells but also the surrounding microenvironment, impacting immune response and vascularization .

- Potential Therapeutic Applications : Targeting the SUMO pathway with compounds like this compound presents a promising therapeutic strategy for cancers characterized by aberrant SUMOylation processes .

Properties

IUPAC Name |

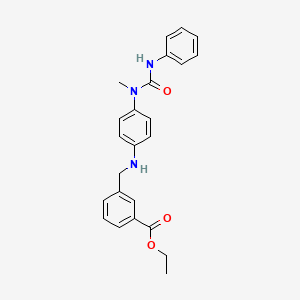

ethyl 3-[[4-[methyl(phenylcarbamoyl)amino]anilino]methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-3-30-23(28)19-9-7-8-18(16-19)17-25-20-12-14-22(15-13-20)27(2)24(29)26-21-10-5-4-6-11-21/h4-16,25H,3,17H2,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRROUJPHZPIWBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CNC2=CC=C(C=C2)N(C)C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.